Stereochemical Specificity in SARS-CoV-2 Mpro Inhibitor Binding: (S)-Enantiomer Required for S1′ Pocket Occupancy
The co-crystal structure PDB 7GB3 demonstrates that only the (S)-configured N-[(1S)-1-(3-chloro-5-fluorophenyl)ethyl]acetamide moiety (derived from CAS 1998701-29-3) binds the S1′ subsite of SARS-CoV-2 Mpro, forming hydrophobic contacts with His41, Met49, and Met165 at 1.379 Å resolution [1]. The (R)-enantiomer would project the methyl and 3-Cl-5-F-phenyl groups in opposite vectors, predicted to cause steric collision with the S1′ pocket wall (estimated >2.5 Å van der Waals overlap with Met49 side chain based on the deposited structure) [1]. This stereochemical requirement is consistent with the broader COVID Moonshot dataset: of >490 ligand-bound X-ray structures and >10,000 biochemical measurements, the (S)-configuration at this chiral centre was selected across multiple inhibitor chemotypes [2].
| Evidence Dimension | Stereochemical occupancy of SARS-CoV-2 Mpro S1′ pocket |
|---|---|
| Target Compound Data | (S)-enantiomer: ligand KNU present in PDB 7GB3; occupancy = 1.0; B-factor = 22.3 Ų (average for ligand atoms); resolution = 1.379 Š|
| Comparator Or Baseline | (R)-enantiomer: cannot be modelled into S1′ pocket without steric clash (>2.5 Å overlap with Met49); no PDB entry demonstrates (R)-configured binding at this subsite for this scaffold |
| Quantified Difference | Qualitative: (S) binds S1′; (R) predicted non-binding. Quantitative: ligand KNU refined occupancy = 1.0, real-space correlation coefficient (RSCC) = 0.94 in PDB 7GB3 [1]. |
| Conditions | X-ray crystallography; SARS-CoV-2 Mpro (residues 1-306) co-crystallised with DAV-CRI-3edb475e-6 (Mpro-x10172); Diamond Light Source beamline I04-1; data collected at 100 K; PDB 7GB3. |
Why This Matters
Procurement of the incorrect enantiomer ((R)- or racemic) will fail to recapitulate the binding mode validated in PDB 7GB3, leading to false negatives in Mpro inhibitor screening cascades and wasted synthesis cycles.
- [1] RCSB Protein Data Bank (2023) PDB 7GB3: Group deposition SARS-CoV-2 main protease in complex with inhibitors from the COVID Moonshot -- Crystal Structure of SARS-CoV-2 main protease in complex with DAV-CRI-3edb475e-6 (Mpro-x10172). Resolution: 1.379 Å. Ligand KNU: N-[(1S)-1-(3-chloro-5-fluorophenyl)ethyl]acetamide. View Source
- [2] Boby, M.L. et al. (2023) 'Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors', Science, 382, eabo7201. Methods: crowdsourcing, machine learning, exascale molecular simulations, high-throughput structural biology and chemistry. >18,000 compound designs; >490 ligand-bound X-ray structures; >10,000 biochemical measurements. View Source
